2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide is a sulfonamide.
Scientific Research Applications
Structural and Physical Properties
- Structural Aspects in Isoquinoline Derivatives : Research on related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into structural aspects like gel formation, crystalline salts production, and fluorescence properties upon interaction with different acids and compounds (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Modification
- Synthesis of Novel Heterocyclic Compounds : Studies on compounds incorporating sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, focus on synthesizing new antimicrobial agents, showing the potential application of related compounds in creating diverse biologically active substances (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmacological Properties
- Anticonvulsant Properties : The compound 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and its derivatives demonstrate anticonvulsant activities, suggesting the potential pharmacological applications of structurally similar compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Biochemical Interactions
- Cyclopalladation of Aniline Derivatives : Investigations into the cyclopalladation of aniline derivatives, such as N-(3-methylphenyl)acetamide, reveal the interaction between these compounds and palladium, which can be relevant in catalysis and material science (Mossi, Klaus, & Rys, 1992).
Antimicrobial and Antifungal Activities
- Novel Isoxazole-Based Heterocycles : The synthesis of isoxazole-based heterocycles using 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide demonstrates the potential of similar compounds in developing new antimicrobial and antifungal agents (Darwish, Atia, & Farag, 2014).
properties
Product Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide |
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Molecular Formula |
C19H30N2O4S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C19H30N2O4S/c1-16-9-11-18(12-10-16)26(23,24)21(17-7-4-3-5-8-17)15-19(22)20-13-6-14-25-2/h9-12,17H,3-8,13-15H2,1-2H3,(H,20,22) |
InChI Key |
HUTKPNIRZDSCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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